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molecular formula C6H12O3<br>CH3COOCH2CH2OCH2CH3<br>C6H12O3 B089778 2-Ethoxyethyl acetate CAS No. 111-15-9

2-Ethoxyethyl acetate

Cat. No. B089778
M. Wt: 132.16 g/mol
InChI Key: SVONRAPFKPVNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04695525

Procedure details

Examples of the high boiling organic solvents are phthalic acid alkyl esters (e.g., dibutyl phthalate, dioctyl phthalate, etc.), phosphoric acid esters (e.g., diphenyl phosphate, triphenyl phosphate, tricresyl phosphate, dioctylbutyl phosphate, etc.), citric acid esters (e.g., tributyl acetylcitrate, etc.), benzoic acid esters (e.g., octyl benzoate, etc.), alkylamides (e.g., diethyllaurylamide, etc.), fatty acid esters (e.g., dibutoxyethyl succinate, dioctyl azelate, etc.), trimesic acid esters (e.g., tributyl trimesate, etc.), etc. Also, examples of the low boiling organic solvents are organic solvents having a boiling point of about 30° C. to 160° C., such as lower alkyl acetates (e.g., ethyl acetate, butyl acetate, etc.), ethyl propionate, secondary butyl alcohol, methyl isobutyl ketone, β-ethoxyethyl acetate, methyl cellosolve acetate, cyclohexanone, etc. The dye providing substance is dissolved in the aforesaid high boiling organic solvent or the low boiling organic solvent and then dispersed in a hydrophilic colloid. In this case, a mixture of the high boiling organic solvent and the low boiling organic solvent may be used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimesic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phthalic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
phosphoric acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
citric acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
benzoic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]([OH:5])([CH2:3][CH3:4])[CH3:2].[CH2:6]([C:10]([CH3:12])=[O:11])[CH:7](C)C.[CH3:13][C:14]([O:16][CH2:17][CH2:18]OC)=[O:15]>>[C:14]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:13][CH3:1].[C:14]([O:16][CH2:17][CH2:18][O:11][CH2:10][CH3:12])(=[O:15])[CH3:13].[C:1]1(=[O:5])[CH2:2][CH2:7][CH2:6][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCCOC
Step Two
Name
trimesic acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
phthalic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
phosphoric acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
citric acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
benzoic acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
alkylamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CC)(=O)OCC
Name
Type
product
Smiles
C(C)(=O)OCCOCC
Name
Type
product
Smiles
C1(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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